![molecular formula C47H66N12O11 B161472 (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 126959-88-4](/img/structure/B161472.png)
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Overview
Description
This compound is a highly complex peptide derivative characterized by multiple stereochemical centers, pyrrolidine rings, and functional groups such as diaminomethylideneamino and methylamino acetyl moieties. Its structure includes a central backbone of linked amino acids (e.g., phenylalanine, proline derivatives) and modifications that enhance its biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sar,D-Phe8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications, such as the incorporation of D-phenylalanine and the removal of the C-terminal arginine, are introduced during the synthesis .
Industrial Production Methods
Industrial production of [Sar,D-Phe8,des-Arg9]bradykinin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[Sar,D-Phe8,des-Arg9]bradykinin primarily undergoes receptor-mediated reactions due to its role as a bradykinin B1 receptor agonist. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is stable under physiological conditions and does not require specific reagents for its activity. it is essential to store it under appropriate conditions to maintain its stability and prevent degradation .
Major Products Formed
The primary product formed from the interaction of [Sar,D-Phe8,des-Arg9]bradykinin with its receptor is the activation of downstream signaling pathways, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain modulation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of multiple amino acid residues and functional groups can enhance the selectivity and potency against cancer cell lines. For instance, peptides that mimic natural substrates can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .
- Drug Design :
- Peptide Synthesis :
Biochemical Applications
- Enzyme Inhibition :
- Research Tool :
Case Studies
- Kahalalide F Analogs :
Mechanism of Action
[Sar,D-Phe8,des-Arg9]bradykinin exerts its effects by selectively binding to and activating the bradykinin B1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. These events include the activation of phospholipases, protein kinase C, and the release of secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . The activation of these pathways leads to various physiological responses, including vasodilation, increased vascular permeability, and pain modulation .
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of bioactive molecules, particularly those involving pyrrolidine-based peptide conjugates and phenylpropanoyl derivatives. Below is a detailed comparison:
Structural Analogues from Patent Literature
Key analogs from Eli Lilly patents () include:
Key Observations :
- Fluorine Substitution: Analogs like Examples 1 and 2 () feature fluorinated phenyl groups, enhancing metabolic stability and receptor binding compared to the non-fluorinated target compound .
- Stereochemical Complexity : The target compound’s multiple stereocenters (e.g., 2R, 2S configurations) contrast with simpler analogs, which may impact synthesis scalability and bioactivity .
Functional Analogues from Peptide Research
- [Leu8]-Lys-desArg9-BK (): A bradykinin analog with a similar peptide backbone and arginine-like diaminomethylideneamino group. Unlike the target compound, it lacks pyrrolidine rings but shares protease resistance due to modified amino acid linkages .
- L-Phenylalanine derivatives (): Compounds like (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid exhibit nearly identical molecular weights (489.57 vs. 489.57) but differ in the absence of methylamino acetyl groups, altering pharmacokinetic profiles .
Research Findings and Implications
- Thermodynamic Stability : The target compound’s pyrrolidine-rich structure may enhance conformational stability over analogs with planar heterocycles, as seen in molecular dynamics studies of similar peptides .
Biological Activity
The compound (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic molecule with significant potential in biological applications. Its intricate structure, characterized by multiple amino acid derivatives and functional groups, suggests a multifaceted role in biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound's systematic name indicates a high degree of stereochemical complexity, which is crucial for its biological activity. The presence of multiple chiral centers often correlates with varied biological effects, as stereochemistry can influence receptor binding and enzymatic interactions.
Key Structural Features
Feature | Description |
---|---|
Amino Acid Derivatives | Contains several amino acid moieties that may enhance biological interactions. |
Chiral Centers | Multiple chiral centers contribute to its specificity in biological systems. |
Functional Groups | Includes amide, carbonyl, and phenyl groups that may participate in hydrogen bonding and hydrophobic interactions. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in pain perception, inflammation, and cellular growth.
- TRPA1 Modulation : Similar compounds have been shown to interact with the TRPA1 ion channel, which plays a significant role in nociception and inflammatory responses . This compound's structural similarity to known TRPA1 inhibitors suggests potential efficacy in pain management.
- Cellular Signaling : The presence of multiple amino acid residues allows for diverse interactions with cellular receptors and enzymes, potentially influencing pathways related to cell proliferation and apoptosis.
Therapeutic Potential
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
- Pain Relief : TRPA1 antagonists are being investigated for their ability to alleviate chronic pain conditions.
- Anti-inflammatory Effects : Compounds targeting inflammatory pathways can offer new treatment avenues for diseases such as arthritis and other inflammatory disorders.
- Cancer Therapy : Given the compound's structural complexity, there is potential for it to act as a lead compound in developing targeted therapies against specific cancer types.
Study 1: TRPA1 Inhibition
In a study exploring the effects of TRPA1 inhibitors on pain models, a structurally similar compound demonstrated significant analgesic properties in rodent models . The findings suggest that modulation of TRPA1 could be a viable strategy for developing new analgesics.
Study 2: Anti-inflammatory Activity
Research focusing on similar compounds indicated their capability to reduce inflammation markers in vitro and in vivo . These studies highlight the potential application of this compound in treating inflammatory diseases.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of complex compounds like this one. Key findings include:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and what coupling reagents are effective for amide bond formation?
The synthesis involves multiple amide couplings between chiral intermediates. Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) are critical for activating carboxyl groups, enabling efficient coupling under mild conditions (0–20°C). For example, HATU achieved a 39% yield in coupling (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with an amino-phenyl intermediate . Alternative coupling agents (e.g., EDC/HOBt) may require optimization of stoichiometry and reaction time to mitigate low yields.
Q. How is enantiomeric purity ensured during synthesis?
Chiral HPLC and Supercritical Fluid Chromatography (SFC) are standard for verifying enantiomeric purity. In one protocol, SFC using a Chiralpak® IC column (MeOH/CO₂ = 30:70) resolved diastereomers with >99% purity . Intermediate stereochemistry is controlled via enantioselective enzymatic reactions, such as lipase PS Amano SD-mediated resolutions, which achieved 32–36% yields in early steps .
Q. What spectroscopic techniques are suitable for structural characterization?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, - and -NMR confirmed the regiochemistry of pyrrolidine and phenyl groups, while ESI-MS (e.g., m/z 455.2 [M+H]⁺) validated molecular weight . Polarimetry or circular dichroism may supplement analysis for chiral centers.
Q. What purification techniques isolate intermediates with polar byproducts?
Gradient chromatography (hexane/acetone 0–100%) effectively separates polar impurities. For final steps, SFC outperforms traditional silica gel chromatography by resolving structurally similar analogs with minimal solvent waste .
Q. How does the stereochemical configuration influence biological activity?
Molecular docking and comparative assays with enantiomers are used. For example, (2R)-configured hydroxyacetic acid intermediates showed higher target affinity than (2S) analogs in receptor-binding studies, suggesting stereochemistry dictates activity .
Advanced Research Questions
Q. How can machine learning optimize reaction conditions for low-yield coupling steps?
Bayesian optimization algorithms can model variables (e.g., temperature, reagent ratios) to predict optimal conditions. A factorial design approach (varying precursor concentration, pH) improved yields in similar peptide syntheses by 15–20% . High-throughput robotic screening (e.g., 96-well plates) accelerates data collection for training models .
Q. What strategies improve yields in multi-step peptide synthesis?
Yield bottlenecks often occur in sterically hindered couplings. Strategies include:
- Pre-activation : Pre-forming active esters (e.g., pentafluorophenyl esters) to enhance reactivity.
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 12 h to 30 min) while maintaining yields .
- Additives : Molecular sieves or crown ethers to suppress side reactions .
Q. What are the limitations of solid-phase synthesis for high-molecular-weight analogs?
Solid-phase methods struggle with long peptides due to aggregation and incomplete deprotection. Fragment condensation—coupling pre-synthesized segments in solution—bypasses these issues but requires precise orthogonal protecting group strategies .
Q. How can integrated computational modeling accelerate therapeutic development?
Molecular dynamics simulations predict conformational stability, while QSAR models link substituent patterns (e.g., phenyl vs. fluorophenyl groups) to pharmacokinetic properties. For instance, substituent hydrophobicity (LogP) correlates with membrane permeability in analogs .
Q. What scaling considerations maintain efficiency in gram-scale synthesis?
Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., Suzuki couplings). In one protocol, Pd(dppf)₂Cl₂-mediated cross-couplings achieved 96% yield at 55°C in dioxane/water, scalable to 100 g batches . Solvent recycling and inline analytics (e.g., FTIR) reduce costs and ensure consistency.
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N12O11/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51)/t31-,32-,33+,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUBSFCQATYQJB-VCMDLEIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126959-88-4 | |
Record name | Bradykinin, sar-(D-phe(8))des-arg(9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126959884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.